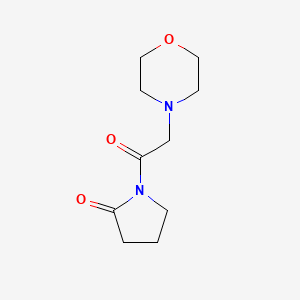

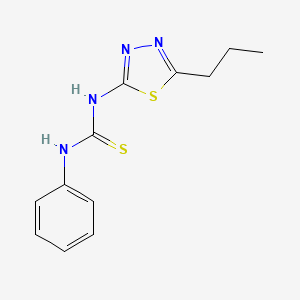

1-(4-morpholinylacetyl)-2-pyrrolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-morpholinylacetyl)-2-pyrrolidinone is a compound that has garnered attention in various chemical and pharmaceutical research areas due to its unique structural features. It incorporates both morpholine and pyrrolidinone moieties, making it a valuable scaffold for the development of novel compounds with potential biological activities.

Synthesis Analysis

The synthesis of compounds related to 1-(4-morpholinylacetyl)-2-pyrrolidinone often involves multistep synthetic routes including key steps such as Buchwald–Hartwig amination, which has been used to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with high yields, starting from bromoquinolines and heteroarylamines (Bonacorso et al., 2018). Other synthetic approaches include one-pot synthesis techniques, which have been applied to generate various enaminone-based compounds efficiently (Barakat et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds incorporating morpholine and pyrrolidinone units has been extensively studied through methods such as X-ray crystallography. These studies reveal intricate details about their conformation, hydrogen bonding patterns, and overall molecular geometry, contributing to a deeper understanding of their chemical behavior and reactivity (Horton et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

Morpholine derivatives, such as 1-(4-morpholinylacetyl)-2-pyrrolidinone, are pivotal in the synthesis of diverse organic compounds. For instance, Kobayashi et al. (2000) demonstrated the synthesis of 1-amino- and 1-hydroxy-9,10-anthraquinone derivatives through reactions involving 2-acetyl-1,4-naphthoquinone and pyrrolidine or morpholine enamines, highlighting the utility of morpholine derivatives in producing anthraquinones with potential applications in dye and pigment industries Kobayashi et al., 2000. Similarly, Remedi et al. (1998) investigated the crystal structures and solution behaviors of 1-pyrrolidino- and 1-morpholino-2,4-dinitrobenzenes, revealing insights into the electronic and structural properties of morpholine-containing compounds Remedi et al., 1998.

Catalysis and Material Science

Morpholine derivatives play a critical role in catalysis and the development of novel materials. For example, Ghasemzadeh and Abdollahi-Basir (2016) showcased the synthesis of 2-pyrrolidinon-3-olates via a multi-component reaction catalyzed by Co3O4@SiO2 core–shell nanocomposite, utilizing morpholine as a reactant. This work not only exemplifies the catalytic applications of morpholine derivatives but also their potential in green chemistry and material science Ghasemzadeh & Abdollahi-Basir, 2016.

Pharmacological Research

In pharmacological research, the structural features of morpholine derivatives, including 1-(4-morpholinylacetyl)-2-pyrrolidinone, are utilized to design and synthesize novel therapeutic agents. Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere in the development of inhibitors for the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. This research underscores the importance of morpholine and its derivatives in designing molecules with significant biological activity Hobbs et al., 2019.

Propiedades

IUPAC Name |

1-(2-morpholin-4-ylacetyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c13-9-2-1-3-12(9)10(14)8-11-4-6-15-7-5-11/h1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBPJJVJQAABIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Morpholinylacetyl)-2-pyrrolidinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)